molecular formula C17H14Cl2N4S2 B2709048 3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-40-4

3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

Cat. No.: B2709048
CAS No.: 400084-40-4
M. Wt: 409.35
InChI Key: CEEKAUKKCDPUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a heterocyclic compound featuring a fused imidazo-triazole core with two 4-chlorophenyl substituents at positions 3 and 7, a methyl group at position 7, and two thione (C=S) groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name

3,7-bis(4-chlorophenyl)-7-methyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4S2/c1-17(10-2-4-11(18)5-3-10)14-20-15(24)22(23(14)16(25)21-17)13-8-6-12(19)7-9-13/h2-9,14H,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKAUKKCDPUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Imidazole and Triazole Rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.
  • Chlorophenyl Substituents : The presence of 4-chlorophenyl groups enhances lipophilicity and may influence binding affinity to biological targets.
  • Dithione Moiety : This feature is associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of imidazole and triazole compounds exhibit notable antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were evaluated. For instance:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest a promising potential for development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Line Studies : In vitro studies using human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines demonstrated significant cytotoxic effects.
Cell LineIC50 (µM)
MCF-712
Bel-740215

The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase highlights its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs):

  • Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 10 to 50 µg/mL.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Cytokine Pathway Modulation : By influencing signaling pathways related to inflammation and immune response.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study conducted on a series of bacterial strains revealed that the compound exhibited superior antimicrobial activity compared to standard antibiotics.
  • Cancer Cell Line Study : Research involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced inflammatory markers compared to control groups.

Comparison with Similar Compounds

Substituent Effects

  • Chlorophenyl vs. Methylphenyl : The presence of 4-chlorophenyl groups (as in the target compound and ) is associated with enhanced bioactivity, likely due to increased lipophilicity and electron-withdrawing effects. For example, 5-(4-Cl-phenyl)-thiophene derivatives in exhibited potent anticancer activity , while methylphenyl analogs () showed moderate antibacterial effects .
  • Dithione vs. Thione/Carbonyl : The target compound’s dual thione groups may enhance metal-binding capacity compared to single thione () or carbonyl-containing analogs (). This could influence enzymatic inhibition or coordination chemistry in biological systems.

Core Heterocycle Influence

  • Imidazo-triazole vs. Triazolo-triazine: The triazolo-triazine core in demonstrated potent anti-eosinophilic activity (ID₅₀ = 0.3 mg/kg), suggesting that fused heterocycles with nitrogen-rich frameworks are critical for targeting immune pathways . The target compound’s imidazo-triazole core may offer similar advantages but with distinct pharmacokinetic profiles.
  • Thiophene vs. Imidazo-triazole : Thiophene-based analogs () showed superior anticancer activity, likely due to π-π stacking interactions with cellular targets. However, the rigid imidazo-triazole core in the target compound may improve metabolic stability .

Spectral and Analytical Data

Table 2: Comparative Spectral Data (IR, NMR)

Compound (Evidence) IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Key Observations
Target Compound (Inferred) ~1240 (C=S), ~3050 (C-Cl) 7.5–8.0 (Ar-H), ~2.5 (CH₃) Similar to
4-(4-CH₃-phenyl)-triazole-3-thione () 1228 (C=S), 3045 (CH) 7.57–8.87 (Ar-H), 2.49 (CH₃) Confirms thione and aryl-CH₃
3-(4-Cl-phenyl)-triazolo-triazine () 702 (C-Cl), 1243 (C=S) 6.86–7.26 (Ar-H) Distinct C-Cl and C=S signals

Pharmacological Implications

  • Antimicrobial Potential: The target compound’s structural similarity to , and 11 analogs suggests possible antifungal/antibacterial activity, though substituent optimization (e.g., dual Cl-phenyl groups) may enhance potency.
  • Anticancer Applications : Thiophene-triazolo-pyrimidines () with 4-Cl-phenyl groups outperformed doxorubicin, implying that the target compound’s chlorophenyl groups could similarly enhance cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.